3-Chloro-3-methyl-5-phenyloxolan-2-one

Description

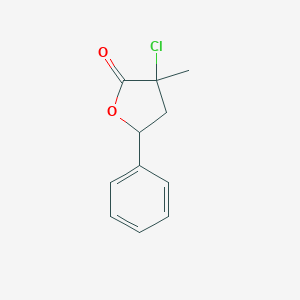

3-Chloro-3-methyl-5-phenyloxolan-2-one is a five-membered lactone (cyclic ester) with a phenyl group at position 5 and chloro and methyl substituents at position 3. Its molecular formula is C₁₀H₉ClO₂, and its structure features an oxygen atom in the oxolanone ring. This compound’s reactivity and applications are influenced by its electron-withdrawing chloro group, steric hindrance from the methyl group, and the aromatic phenyl moiety.

Properties

CAS No. |

15121-77-4 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

3-chloro-3-methyl-5-phenyloxolan-2-one |

InChI |

InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

IVPWPXOKZYCQNZ-UHFFFAOYSA-N |

SMILES |

CC1(CC(OC1=O)C2=CC=CC=C2)Cl |

Canonical SMILES |

CC1(CC(OC1=O)C2=CC=CC=C2)Cl |

Other CAS No. |

15121-77-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Ring Systems: Oxolanone (Target): A five-membered lactone with one oxygen atom. The absence of nitrogen distinguishes it from oxazolidinones and pyridazinones. Oxazolidinone (C₁₀H₁₀ClNO₂): Contains both oxygen and nitrogen, enabling hydrogen bonding and diverse reactivity (e.g., antimicrobial agents) . Isothiazolinone (C₄H₄ClNOS): Sulfur and nitrogen in the ring confer biocidal properties but increase toxicity risks . Pyridazinone (C₁₃H₁₀ClF₃N₃O): Six-membered ring with two nitrogens; trifluoromethyl group enhances lipophilicity and metabolic stability .

5-C₆H₅ provides aromatic stabilization, contrasting with the pyridazinone’s trifluoromethylphenyl group, which introduces strong electron-withdrawing effects . The oxazolidinone’s 5-CH₂Cl group may undergo hydrolysis or nucleophilic substitution more readily than the target’s 3-Cl .

Physicochemical and Functional Differences

Reactivity: Lactones like the target compound are prone to ring-opening reactions under basic or nucleophilic conditions. The oxazolidinone’s nitrogen allows for additional reactivity (e.g., forming amides) . Isothiazolinones exhibit rapid biocidal action due to sulfur’s electrophilicity but require strict handling protocols to avoid dermal toxicity .

Potential Applications: The target’s lactone structure suggests utility in polymer synthesis or prodrug design. Pyridazinones and oxazolidinones are often explored for medicinal chemistry due to their heteroatom-rich scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.